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Compound of Interest

Compound Name: Cinnolin-8-amine

Cat. No.: B1626861

Disclaimer: The spectroscopic data presented in this document pertains to 8-Aminoquinoline
(CAS No: 578-66-5), as extensive searches for "Cinnolin-8-amine” did not yield specific data.
It is presumed that "Cinnolin-8-amine" may be a synonymous or mistaken term for 8-
Aminoquinoline, a well-characterized compound.

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
Aminoquinoline, a crucial heterocyclic amine in medicinal chemistry and materials science. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with generalized experimental protocols for these analytical
techniques.

Spectroscopic Data Summary

The empirical formula for 8-Aminoquinoline is CoHsN2 with a molecular weight of approximately
144.17 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic
compounds. The *H and 13C NMR data provide detailed information about the hydrogen and
carbon framework of 8-Aminoquinoline.

Table 1: *H NMR Spectroscopic Data for 8-Aminoquinoline
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not explicitly
available in search

results

Note: Specific, detailed peak assignments for *H NMR were not available in the aggregated
search results. General spectral information can be found on platforms like SpectraBase.[2][3]

Table 2: 13C NMR Spectroscopic Data for 8-Aminoquinoline

Chemical Shift (8) ppm Assighment

Data not explicitly available in search results

Note: Detailed peak assignments for 13C NMR were not available in the aggregated search
results. General spectral information can be found on platforms like ChemicalBook.[4]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 8-Aminoquinoline
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Wavenumber (cm~?)

Intensity Assignment

N-H stretch (asymmetric and

3400-3300 Strong, Sharp _

symmetric)
3050-3000 Medium Aromatic C-H stretch
1620-1580 Strong N-H bend (scissoring)
1570, 1500, 1470 Medium-Strong Aromatic C=C stretch
1335-1250 Strong Aromatic C-N stretch
820-740 Strong C-H out-of-plane bend

Source: Data compiled from the NIST Chemistry WebBook and general IR spectroscopy

principles for aromatic amines.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for 8-Aminoquinoline

mlz Relative Intensity (%) Assignment

144 ~100 [M]* (Molecular lon)
117 ~33 [M-HCNJ*

90 ~10

89 ~11

Source: Data from PubChem, based on GC-MS analysis.[1]

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data

presented above. Specific parameters may vary depending on the instrumentation and
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experimental setup.

NMR Spectroscopy

e Sample Preparation: A solution of 8-Aminoquinoline is prepared by dissolving approximately
5-20 mg of the compound in a suitable deuterated solvent (e.g., CDCls, DMSO-ds). A small
amount of a reference standard, typically tetramethylsilane (TMS), is added.

o Data Acquisition: The prepared sample is placed in an NMR tube and inserted into the NMR
spectrometer. For *H NMR, the instrument is typically operated at a frequency of 300-600
MHz. For 13C NMR, a frequency of 75-150 MHz is common.

o Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to
obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced
to the TMS signal at O ppm.

Infrared (IR) Spectroscopy

» Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount
of 8-Aminoquinoline with dry potassium bromide and pressing the mixture into a thin,
transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, the solid sample is
placed directly on the ATR crystal.

o Data Acquisition: The prepared sample is placed in the IR spectrometer. A background
spectrum (of the empty sample compartment or pure KBr pellet) is recorded first. The sample
spectrum is then recorded, typically over a range of 4000-400 cm~2.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas
Chromatography (GC) system for separation and purification before analysis.

« lonization: In the ion source, the sample molecules are ionized, commonly using Electron
lonization (EI). This process involves bombarding the molecules with a high-energy electron
beam, leading to the formation of a molecular ion and various fragment ions.
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e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

o Detection: A detector records the abundance of ions at each m/z value, generating the mass
spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship between the different spectroscopic techniques in structure elucidation.

Caption: General Workflow of Spectroscopic Analysis

Caption: Logical Flow for Structure Elucidation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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